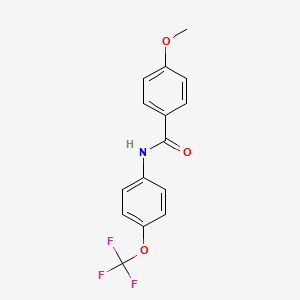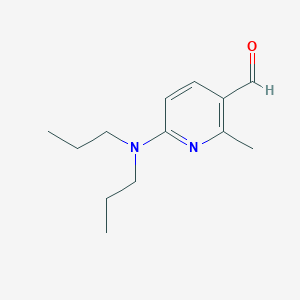
6-(Dipropylamino)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dipropylamino)-2-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core with a dipropylamino substituent at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylamino)-2-methylnicotinaldehyde typically involves the introduction of the dipropylamino group to the nicotinaldehyde core. One common method is through the reaction of 2-methylnicotinaldehyde with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Dipropylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 6-(Dipropylamino)-2-methylnicotinic acid.
Reduction: 6-(Dipropylamino)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dipropylamino)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-(Dipropylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The dipropylamino group may facilitate binding to certain receptors or enzymes, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(Diethylamino)-2-methylnicotinaldehyde: Similar structure but with diethylamino instead of dipropylamino.
6-(Dimethylamino)-2-methylnicotinaldehyde: Similar structure but with dimethylamino instead of dipropylamino.
6-(Dipropylamino)-3-methylnicotinaldehyde: Similar structure but with the methyl group at the 3-position instead of the 2-position.
Uniqueness
6-(Dipropylamino)-2-methylnicotinaldehyde is unique due to the specific positioning of the dipropylamino and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the dipropylamino group may enhance its lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-(dipropylamino)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H20N2O/c1-4-8-15(9-5-2)13-7-6-12(10-16)11(3)14-13/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
TYCVXNVWYAIICP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=C(C=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



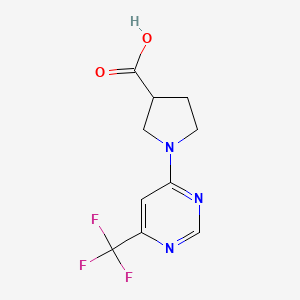
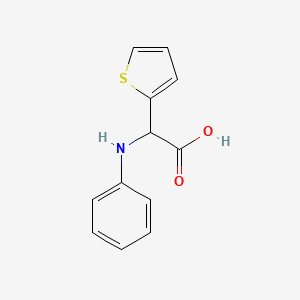

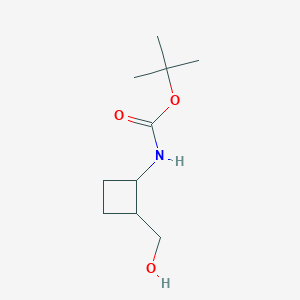
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)


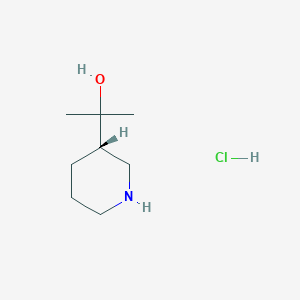
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
